5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H16Cl2N4O3 and its molecular weight is 443.28. The purity is usually 95%.
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Biological Activity
5-Chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a complex organic molecule with potential biological activities. This compound's unique structure, characterized by a chloro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety, suggests its suitability for various pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H15Cl2N4O3. The structural components include:
- Chloro groups : Contributing to its reactivity and interaction with biological targets.
- Methoxy groups : Enhancing solubility and potentially modulating biological activity.
- Imidazo[1,2-b]pyridazine moiety : Implicated in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or proteins involved in critical signaling pathways. The binding affinity and selectivity for these targets can lead to modulation of their activity, influencing cellular processes such as proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with imidazo[1,2-b]pyridazine structures have shown potent activity against various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | High activity in 2D assay |
Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate activity in 3D assay |
Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | Most active across assays |
These findings indicate that the presence of the imidazo moiety is crucial for enhancing antitumor efficacy.
Antimicrobial Activity
In addition to antitumor effects, compounds within this class have been evaluated for antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications in the chloro and methoxy groups can significantly affect the compound's potency against bacterial strains.
Case Studies
- Antitubercular Evaluation : A study synthesized several derivatives based on similar scaffolds and assessed their inhibitory concentrations against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
- Cytotoxicity Assessment : Evaluation of cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJEJRAJLEACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.